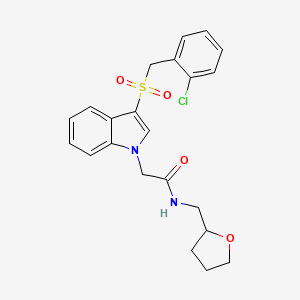

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Description

Systematic Nomenclature and IUPAC Classification

The IUPAC name 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is derived through sequential identification of the parent structure and substituents. The parent heterocycle is 1H-indole, a bicyclic system comprising a six-membered benzene ring fused to a five-membered pyrrole ring. At position 1, the indole nitrogen is substituted by a 2-acetamide group, where the carbonyl carbon of the acetamide is bonded to a methylene bridge (-CH2-). The acetamide’s nitrogen atom is further functionalized by a (tetrahydrofuran-2-yl)methyl group, introducing a chiral tetrahydrofuran moiety. Position 3 of the indole is occupied by a sulfonyl (-SO2-) group linked to a 2-chlorobenzyl substituent.

The molecular formula is C22H24ClN2O4S , with a molar mass of 478.95 g/mol . Key functional groups include:

- Indole core : Responsible for aromatic π-electron delocalization and potential π-π stacking interactions.

- Sulfonyl group : Electron-withdrawing, influencing charge distribution and hydrogen-bonding capacity.

- Tetrahydrofuran-2-ylmethyl chain : Introduces stereochemical complexity and modulates solubility.

Isomeric possibilities arise from the tetrahydrofuran ring’s stereochemistry. The 2-position of tetrahydrofuran can adopt R or S configurations, though the synthetic route described in analogous compounds suggests a racemic mixture unless enantioselective methods are employed.

Properties

IUPAC Name |

2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O4S/c23-19-9-3-1-6-16(19)15-30(27,28)21-13-25(20-10-4-2-8-18(20)21)14-22(26)24-12-17-7-5-11-29-17/h1-4,6,8-10,13,17H,5,7,11-12,14-15H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVZRTOQVTZULT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization reactions.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

Attachment of the 2-chlorobenzyl Group: This step involves nucleophilic substitution reactions where the 2-chlorobenzyl group is attached to the indole core.

Formation of the Tetrahydrofuran Moiety: The tetrahydrofuran ring is typically formed through cyclization reactions involving diols or other suitable precursors.

Final Coupling: The final step involves coupling the tetrahydrofuran moiety with the indole-sulfonyl intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the indole core or other parts of the molecule.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halides, sulfonyl chlorides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical entities.

- Synthetic Reagents : Due to its functional groups, it can act as a reagent in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Biology

- Biological Probes : The compound can be utilized as a probe to study biological pathways involving indole derivatives, particularly in understanding enzyme interactions and metabolic pathways.

- Targeted Studies : Its structure allows for investigations into its binding affinity with specific receptors or enzymes, providing insights into its mechanism of action.

Medicine

- Therapeutic Potential : Research indicates potential therapeutic properties, including anti-inflammatory and anticancer activities. Studies have shown that similar compounds exhibit significant effects on various cancer cell lines and inflammatory models.

- Drug Development : This compound may contribute to the development of new pharmaceuticals targeting diseases associated with inflammation and cancer.

Materials Science

- New Material Development : The unique electronic and optical properties of this compound can be harnessed in developing new materials for electronic applications.

- Polymeric Applications : Its incorporation into polymeric systems may enhance material properties, making it suitable for applications in coatings or advanced materials.

Anti-Cancer Activity

A study investigating related indole derivatives found significant cytotoxic effects against various cancer cell lines, suggesting that compounds similar to 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide could also exhibit similar activities .

Anti-inflammatory Properties

Research on related compounds has shown that they can significantly reduce inflammation in animal models, with some demonstrating better efficacy than standard anti-inflammatory drugs . This highlights the potential of this compound in therapeutic applications targeting inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group and indole core are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The tetrahydrofuran moiety may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Compound X shares its indole-acetamide backbone with several analogs, but its substituents distinguish it in terms of steric, electronic, and pharmacological properties. Key analogs include:

Table 1: Structural Comparison of Compound X with Analogs

*Calculated based on formula.

Key Observations :

Sulfonyl vs. Non-sulfonyl Groups: The sulfonyl group in Compound X and the fluorobenzyl sulfonyl analog may enhance solubility and target binding compared to non-sulfonylated analogs like N-(2-chlorobenzyl)-2-(1H-indol-1-yl)acetamide .

Chlorobenzyl vs.

Tetrahydrofuran vs. Aromatic Side Chains : The tetrahydrofuran-2-ylmethyl group in Compound X introduces a cyclic ether, which may improve metabolic stability compared to aromatic side chains (e.g., trifluoromethylphenyl in ).

Pharmacological and Antioxidant Activities

Table 2: Antioxidant and Pharmacological Data for Selected Analogs

Key Insights :

Antioxidant Activity: Analogs with halogenated phenyl rings (e.g., 2-chloro or 2,6-dichloro substitutions) exhibit superior antioxidant activity in DPPH assays, with IC₅₀ values comparable to ascorbic acid .

Enzyme Inhibition : The sulfonyl group in Compound X and compound 31 may facilitate interactions with enzymatic targets (e.g., cyclooxygenase-2 or sulfotransferases).

Biological Activity

The compound 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide (CAS No. 894030-14-9) is a complex organic molecule that exhibits significant potential for therapeutic applications. Its structure combines an indole ring, a sulfonyl group, and an acetamide moiety, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 446.9 g/mol. The presence of functional groups such as the sulfonamide enhances its solubility and bioavailability, which is crucial for its biological effectiveness .

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit anti-inflammatory and anticancer properties, similar to other indole derivatives. The sulfonamide group is known to improve pharmacological profiles by enhancing solubility and bioavailability.

Table 1: Summary of Biological Activities

The mechanism of action for this compound involves interaction with specific enzymes or receptors in biological systems. The sulfonyl group may facilitate binding to target proteins, while the indole and tetrahydrofuran moieties could enhance interactions with various molecular structures.

Case Study: Inhibition of Cyclooxygenase Enzymes

A study focusing on the inhibition of cyclooxygenase (COX) enzymes found that compounds with similar structural features exhibited selective inhibition, which is critical in managing inflammatory responses. While specific data on this compound's activity remains limited, the structural similarities suggest a potential for similar effects.

Research Findings

Recent research has explored the synthesis and evaluation of various derivatives related to this compound. These studies have indicated promising results in terms of biological activities:

- Antifungal Activity : Compounds structurally related to the target molecule have shown significant antifungal properties against various strains, suggesting that modifications in the sulfonamide group can enhance efficacy .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the indole ring can significantly impact biological activity. For instance, introducing electron-withdrawing groups has been associated with increased potency against bacterial strains .

Table 2: Structure-Activity Relationship Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.